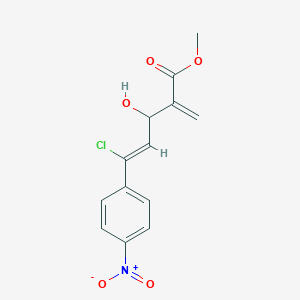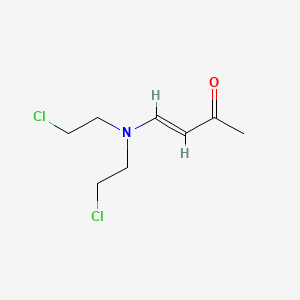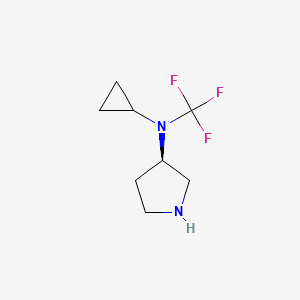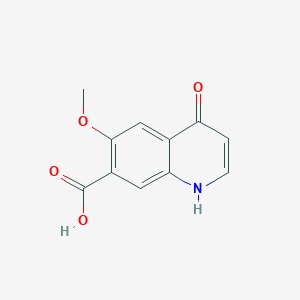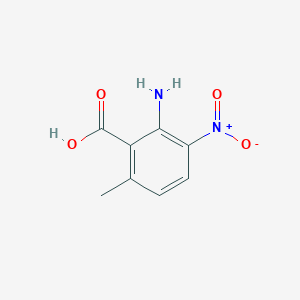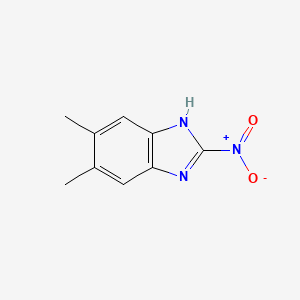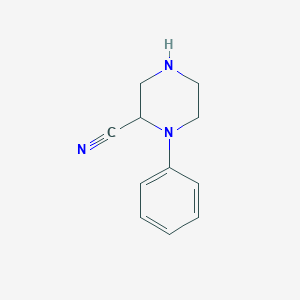
1-Phenylpiperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarbonitrile, 1-phenyl- is an organic compound that features a piperazine ring substituted with a phenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinecarbonitrile, 1-phenyl- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the ammoniation of 1,2-dichloroethane or ethanolamine. These methods are scalable and can produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Piperazinecarbonitrile, 1-phenyl- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Aromatic Substitution: The nitrile group can be involved in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted phenyl derivatives.
Nucleophilic Aromatic Substitution: Substituted nitrile derivatives.
Scientific Research Applications
2-Piperazinecarbonitrile, 1-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinecarbonitrile, 1-phenyl- involves its interaction with molecular targets through its functional groups:
Comparison with Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but without the phenyl and nitrile groups.
1-Phenylpiperazine: Similar to 2-Piperazinecarbonitrile, 1-phenyl- but lacks the nitrile group.
2-Piperazinecarbonitrile: Similar but without the phenyl group.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-phenylpiperazine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c12-8-11-9-13-6-7-14(11)10-4-2-1-3-5-10/h1-5,11,13H,6-7,9H2 |
InChI Key |
UXDJYDVZTKFIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



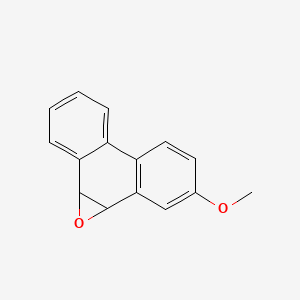
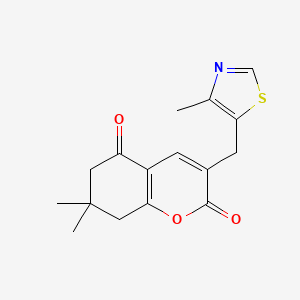
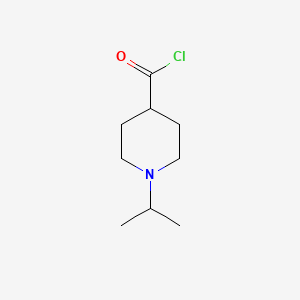
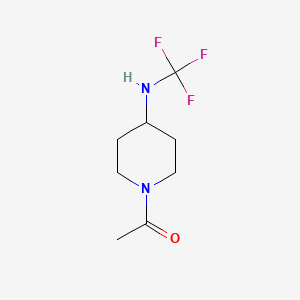
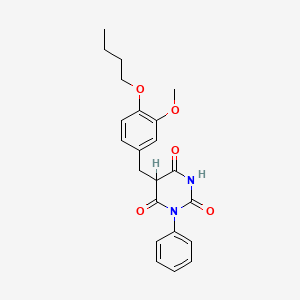
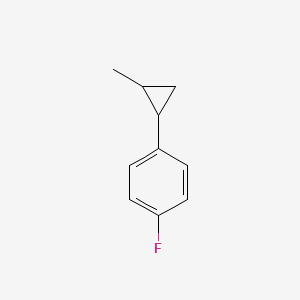
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
